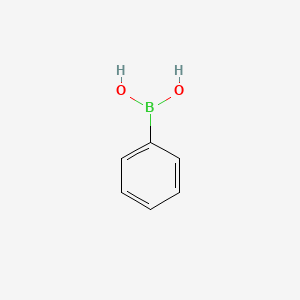

Phenylboronic Acid

説明

特性

IUPAC Name |

phenylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BO2/c8-7(9)6-4-2-1-3-5-6/h1-5,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXITXNWTGFUOAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BO2 | |

| Record name | phenylboronic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Phenylboronic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059179 | |

| Record name | Boronic acid, phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White to off-white hygroscopic solid; [Acros Organics MSDS] | |

| Record name | Benzeneboronic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12174 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000856 [mmHg] | |

| Record name | Benzeneboronic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12174 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

98-80-6 | |

| Record name | Phenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneboronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylboronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01795 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenylboronic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66487 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Boronic acid, B-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boronic acid, phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydroxy(phenyl)borane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.456 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENEBORONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L12H7B02G5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Phenylmagnesium Bromide and Trimethyl Borate

The most widely documented method involves reacting phenylmagnesium bromide (C₆H₅MgBr) with trimethyl borate (B(OCH₃)₃). This two-step process begins with the formation of a boronic ester intermediate, which is subsequently hydrolyzed to yield phenylboronic acid.

Reaction Mechanism:

- Esterification:

$$

\text{C₆H₅MgBr} + \text{B(OCH₃)₃} \rightarrow \text{C₆H₅B(OCH₃)₂} + \text{CH₃OMgBr}

$$

Phenylmagnesium bromide reacts with trimethyl borate in anhydrous ether or tetrahydrofuran (THF) at 0–25°C to form the dimethyl ester of this compound.

- Hydrolysis:

$$

\text{C₆H₅B(OCH₃)₂} + \text{H₂O} \rightarrow \text{C₆H₅B(OH)₂} + 2\text{CH₃OH}

$$

The ester undergoes acidic or neutral hydrolysis, typically using hydrochloric acid or aqueous workup, to afford this compound in yields exceeding 70%.

Advantages:

- High reproducibility and scalability.

- Utilizes readily available Grignard reagents.

Limitations:

- Sensitivity to moisture and oxygen necessitates inert conditions.

- Byproduct formation (e.g., biphenyl) may require purification steps.

Alternative Grignard Approaches

Variants of the Grignard method employ phenyllithium (C₆H₅Li) or phenylzinc reagents. For example, phenyllithium reacts with triisopropyl borate (B(OiPr)₃) at −78°C, followed by hydrolysis, though yields are generally lower (50–60%) compared to magnesium-based routes.

Transition Metal-Catalyzed Coupling Methods

Suzuki-Miyaura Reaction Precursors

This compound is both a product and a reagent in Suzuki-Miyaura couplings. Retro-synthetic approaches leverage palladium-catalyzed cross-couplings between aryl halides (e.g., bromobenzene) and diboronates (e.g., bis(pinacolato)diboron, B₂Pin₂).

Reaction Conditions:

- Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (1–5 mol%).

- Base: K₂CO₃ or Cs₂CO₃.

- Solvent: Dioxane or DMF at 80–100°C.

Aryl Halide Coupling with Diboronyl Reagents

Direct borylation of aryl halides (C₆H₅X, X = Br, I) using transition metals (e.g., Cu, Ni) offers regioselective control. For instance, Miyaura borylation employs PdCl₂(dppf) with B₂Pin₂ in dimethylacetamide (DMA) at 80°C. Subsequent hydrolysis of the pinacol ester (C₆H₅BPin) yields this compound.

Electrophilic Borate Methods

Electrophilic boronating agents, such as BF₃·OEt₂, react with phenylmetal intermediates (e.g., PhLi, PhMgBr) to form boronate complexes. Hydrolysis of these intermediates under controlled pH conditions generates this compound. This method is less common due to competing side reactions but remains viable for specialized substrates.

Industrial Preparation Methods

CN111647011A Patent Process

This Chinese patent (2020) outlines a high-yield route using dihalogenated benzene (C₆H₄X₂, X = Br, I) and a Grignard exchange catalyst (LiCl/ionic liquid).

Steps:

- Grignard Exchange:

Dihalogenated benzene reacts with R₁MgCl (R₁ = alkyl/aryl) in the presence of LiCl/ionic liquid at 0–80°C to form monohalophenyl magnesium chloride.

Boronation:

The Grignard intermediate reacts with boric acid ester (B(OR)₃) at −20°C to form monohalophenylboronic ester.Hydrolysis:

Acidic hydrolysis (HCl/H₂O) yields this compound with >99.5% HPLC purity and >80% yield.

Advantages:

- Minimal diboronic acid impurities (<0.003%).

- Scalable for bulk production.

CN106608886A Patent Process

Another Chinese patent (2015) employs 5-phenyltetrazole and triphenylchloromethane in a condensation-displacement-hydrolysis sequence.

Steps:

- Condensation:

5-Phenyltetrazole reacts with triphenylchloromethane (Ph₃CCl) in acetone to form a tetrazolium intermediate.

Displacement:

The intermediate undergoes substitution with triethylamine (Et₃N) to release phenylboronate.Hydrolysis:

Acidic hydrolysis (3% acetic acid) affords this compound. Reported yields and purity metrics are unspecified in the patent.

Historical and Alternative Methods

Michaelis-Becker Synthesis (1880)

The original synthesis involved heating boron trichloride (BCl₃) with diphenylmercury (HgPh₂) at 180–200°C in sealed tubes, yielding benzeneboronyl dichloride (PhBCl₂). Subsequent hydrolysis produced this compound.

Reaction:

$$

\text{HgPh₂} + 2\text{BCl₃} \rightarrow 2\text{PhBCl₂} + \text{HgCl₂}

$$

$$

\text{PhBCl₂} + 2\text{H₂O} \rightarrow \text{PhB(OH)₂} + 2\text{HCl}

$$

Limitations:

- Toxicity of mercury and boron trichloride.

- Low practicality for modern applications.

Comparison of Methods

化学反応の分析

科学研究における用途

フェニルボロン酸は、科学研究において数多くの用途があります:

科学的研究の応用

Drug Delivery Systems

Phenylboronic Acid-Decorated Nanoparticles

this compound is utilized in the design of nanoparticles for targeted drug delivery. For instance, this compound-decorated soy protein nanoparticles have been developed to improve drug accumulation in tumor tissues. These nanoparticles can actively target sialic acid overexpressed on cancer cells while also enhancing the tumor microenvironment by reducing interstitial fluid pressure and solid stress. In vitro studies demonstrated that 30 nm-sized nanoparticles loaded with doxorubicin exhibited superior cellular uptake and cytotoxicity compared to larger sizes .

Layer-by-Layer Assemblies

PBA-functionalized layer-by-layer assemblies have been explored for their potential in drug delivery systems. These assemblies can respond to glucose levels, facilitating glucose-triggered insulin release. The dynamic nature of PBA allows for the encapsulation of insulin within these films, releasing it in response to elevated glucose concentrations while remaining stable under normal physiological conditions .

Biosensors

Glucose Sensors

The ability of this compound to bind selectively with glucose has led to its application in the development of glucose sensors. PBA-modified electrodes are used to create electrochemical sensors that can detect glucose levels accurately. This application is particularly relevant for diabetes management, where continuous glucose monitoring is crucial .

Diagnostic Applications

this compound's interactions with carbohydrates are leveraged in diagnostic assays. Its ability to form complexes with specific sugars allows for the development of biosensors that can detect disease markers based on glycan changes associated with various health conditions .

Cancer Therapy

Inhibition of Cancer Cell Migration

Research has shown that this compound selectively inhibits the migration and viability of cancer cells, making it a promising candidate for cancer treatment. Studies indicate that PBA is more potent than boric acid in targeting metastatic properties of prostate and breast cancer cells without affecting non-tumorigenic cells . This selectivity highlights its potential as a therapeutic agent aimed at reducing cancer metastasis.

Polymeric Drug Carriers

PBA's ability to form stable complexes with diols has been exploited to create polymeric carriers that can deliver chemotherapeutic agents directly to tumor sites. These carriers can enhance the efficacy of drugs while minimizing side effects associated with conventional therapies .

Tissue Engineering

Scaffolds for Regenerative Medicine

In tissue engineering, this compound-based materials are being investigated as scaffolds due to their biocompatibility and ability to promote cell adhesion and growth. The reversible bonding properties of PBA allow for the development of dynamic scaffolds that can release growth factors or drugs in response to environmental stimuli .

Case Studies and Data Tables

作用機序

フェニルボロン酸は、ジオールやポリオールと可逆的な共有結合を形成する能力によって作用します。この相互作用は、ボロン酸基によって促進され、ボロン酸基はジオールと環状ボロネートエステルを形成することができます。 この特性は、特に糖の認識と薬物送達システムにおいて有用です .

類似化合物との比較

Substituent Effects on Acidity and Reactivity

The electronic and steric effects of substituents significantly alter boronic acid properties:

Key Findings :

Structural and Supramolecular Properties

- Hydrogen Bonding : this compound forms dimers via B–O–H···O hydrogen bonds, with binding energy (~6.5 kcal/mol) weaker than carboxylic acid dimers due to reduced induction interactions .

- Solid-State Behavior : Trifluoromethylphenylboronic acids exhibit altered crystal packing and antibacterial activity compared to unsubstituted analogs .

Comparative Performance in Diol Binding

- Guar Cross-Linking : this compound forms stable 1,2-diol complexes, while boric acid requires higher concentrations and alkaline pH for effective cross-linking .

- Reversibility: Boronate ester formation with diols is pH-dependent, necessitating basic additives (e.g., polyethyleneimine) to neutralize acidic byproducts in phenolic acid separation .

生物活性

Phenylboronic acid (PBA) is a versatile compound with significant biological activity, particularly in the fields of cancer therapy and plant biology. This article delves into its mechanisms of action, structure-activity relationships, and potential therapeutic applications, supported by recent research findings and case studies.

Overview of this compound

This compound is an organoboron compound characterized by the presence of a boron atom bonded to a phenyl group and hydroxyl groups. Its unique reactivity, particularly with diols, has made it a valuable tool in medicinal chemistry and biochemistry.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. A notable investigation evaluated the antiproliferative effects of PBA and its derivatives on various cancer cell lines, including A2780 ovarian cancer cells.

Key Findings

- Mechanism of Action : PBA derivatives induce cell cycle arrest and apoptosis in cancer cells. The study demonstrated that certain derivatives led to significant accumulation of p21, a cyclin-dependent kinase inhibitor, resulting in G2/M phase arrest .

- Structure-Activity Relationship : The potency of PBA derivatives varies significantly based on structural modifications. For instance, 2-fluoro-6-formylthis compound exhibited strong antiproliferative activity across multiple cancer cell lines, while other modifications led to decreased activity .

Table 1: Antiproliferative Activity of PBA Derivatives

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 2-Fluoro-6-formylthis compound | 18 | A2780 |

| 3-Morpholino-5-fluorobenzoxaborole | 27 | A2780 |

| This compound | >200 | Various |

Mechanisms in Plant Biology

Phenylboronic acids also play a crucial role in plant biology. They are known to interact with cis-diols present in various biomolecules, influencing physiological processes.

Research Insights

- Cellular Effects : Studies indicate that treatment with phenylboronic acids can disrupt cellular structures, leading to morphological changes in plant cells. For example, PBA treatment resulted in the gradual disappearance of cytoplasmic strands and alterations in nuclear morphology .

- Boron Functionality : The biological activity of boron compounds like PBA is linked to their ability to form complexes with sugars and other diols, which can affect nutrient transport and metabolism in plants .

Case Studies

- Cancer Therapy : A study on the effects of this compound derivatives on ovarian cancer cells revealed that these compounds could effectively induce apoptosis through caspase activation and cell cycle disruption. This positions them as promising candidates for further development as anticancer agents .

- Plant Physiology : Research investigating the role of phenylboronic acids in plant systems demonstrated their influence on cellular integrity and function, suggesting potential applications in enhancing plant growth or stress responses .

Q & A

Basic: How does phenylboronic acid's solubility vary across organic solvents, and what experimental methods are used to characterize it?

This compound exhibits high solubility in ethers and ketones (e.g., acetone, dipropyl ether) but low solubility in hydrocarbons like methylcyclohexane. This behavior is attributed to solvent polarity and hydrogen-bonding interactions. A dynamic method is commonly employed to measure solubility: the compound is dissolved in a solvent under controlled agitation and temperature until saturation, followed by gravimetric or spectroscopic quantification . For data correlation, polynomial equations better fit this compound due to equilibrium reactions forming anhydrides, while its cyclic esters (e.g., pinacol ester) align with the Redlich–Kister equation .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Key safety measures include:

- Hazard Mitigation : Use personal protective equipment (PPE) to avoid inhalation, skin contact, or ingestion, as this compound is harmful (Section 2 of SDS) .

- Storage : Keep in a dry, well-ventilated area away from incompatible substances (e.g., strong oxidizers) .

- First Aid : For exposure, rinse skin/eyes with water for 15 minutes and seek medical attention (Section 4 of SDS) .

Advanced: What mechanisms drive the decomposition of this compound derivatives under catalytic conditions?

Decomposition pathways depend on intermediates (e.g., diphenylborinic acid) and catalysts like palladium or copper. For example:

- Palladium-Catalyzed Reactions : Intermediates (e.g., triphenylboron) activate NaTPB decomposition, independent of concentration .

- Copper-Catalyzed Decomposition : In alkaline solutions (1.5 M NaOH), pseudo-first-order kinetics dominate, with temperature (25°C vs. 40°C) significantly affecting degradation rates. High-performance liquid chromatography (HPLC) tracks phenylborate and phenol byproducts .

Advanced: How do substituents (e.g., trifluoromethyl groups) influence this compound's electronic and physicochemical properties?

Substituents alter electron density and steric effects. For example:

- Trifluoromethyl Groups : Enhance acidity via electron-withdrawing effects, improving binding to diols in biosensing. Spectroscopic methods (e.g., O NMR) and computational studies (DFT/B3LYP) quantify these changes .

- Ortho-Substituents : Intramolecular interactions (e.g., in 2-amino this compound) lower pKa, enabling physiological applications. X-ray crystallography and molecular docking validate these structural effects .

Advanced: What strategies improve this compound's efficacy in biosensing interfaces?

- Electron-Donating Functional Groups : Grafting via secondary amines or amidophosphates reduces pKa, enhancing diol-binding at neutral pH .

- Layer-by-Layer (LbL) Films : this compound-appended insulin and poly(vinyl alcohol) form reversible 1,3-diol bonds, enabling glucose-responsive drug delivery. Dynamic light scattering (DLS) and fluorescence spectroscopy monitor film stability .

Advanced: How do catalysts and reaction conditions affect this compound's decomposition kinetics?

- Catalyst Role : Copper (10 mg/L) accelerates decomposition in NaOH, with pseudo-first-order rate constants (k = 0.001–0.003 h at 25°C) derived from regression analysis .

- Temperature Dependence : At 40°C, decomposition rates double compared to 25°C, linked to increased hydroxyl radical activity. Controlled experiments under flowing air isolate oxidative pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。